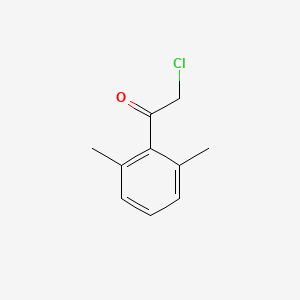

2-Chloro-1-(2,6-dimethylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(2,6-dimethylphenyl)ethanone is a chemical compound with the molecular formula C10H11ClO . It has a molar mass of 182.65 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI key for this compound is JVDITFWYVNXMQP-UHFFFAOYSA-N .Scientific Research Applications

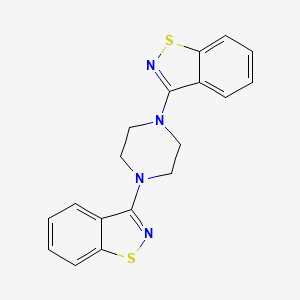

Synthesis of Heterocyclic Compounds

A study demonstrated the effectiveness of using 1-(2,4-dihydroxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the synthesis of isoflavones. Further reactions produced various heterocyclic compounds including 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 2-aminopyrimidine derivatives in good yields, showcasing the versatility of 2-Chloro-1-(2,6-dimethylphenyl)ethanone derivatives in synthesizing complex heterocyclic structures (Moskvina, Shilin, & Khilya, 2015).

Chiral Palladacycle Development

Research on the synthesis of novel chiral palladacycles from 1-(2,5-dichlorophenyl)ethanone derivatives revealed a three-step synthetic route resulting in racemic dimeric complexes. These complexes were efficiently resolved and used to promote asymmetric hydrophosphination reactions, demonstrating the compound's potential in catalysis and asymmetric synthesis (Yap et al., 2014).

Crystal Structure Elucidation

The crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, synthesized from dehydroabietic acid, provided insights into the conformations of cyclohexane rings within the compound, highlighting the role of this compound derivatives in advanced structural chemistry studies (Zheng, Cui, & Rao, 2014).

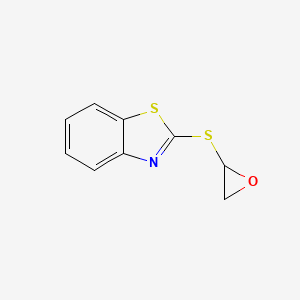

Photoprotection Group Development

Investigations into 2,5-dimethylphenacyl esters, related to this compound, explored their application as photoremovable protecting groups for carboxylic acids. The study detailed the photolysis process and identified conditions for efficient photorelease, contributing to the field of photochemistry and the development of 'caged compounds' (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Biotransformation for Chiral Synthesis

A novel bacterial strain capable of transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate with high stereoselectivity was isolated, highlighting the biocatalytic potential of microorganisms in producing chiral intermediates for pharmaceutical synthesis. This study exemplifies the application of this compound derivatives in biotransformation and enantioselective synthesis (Miao, Liu, He, & Wang, 2019).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-1-(2,6-dimethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUHXEAFPRPWHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664111 |

Source

|

| Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113337-36-3 |

Source

|

| Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, barium salt (1:1)](/img/structure/B570787.png)

![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)

![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)

![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)

![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)